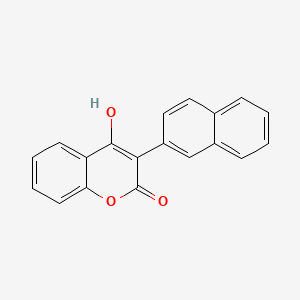

COUMARIN, 4-HYDROXY-3-(beta-NAPHTHYL)-

Description

Significance of the Coumarin (B35378) Scaffold in Contemporary Chemical Biology

The coumarin scaffold, a fundamental benzopyrone structure, holds a privileged position in the realm of chemical biology and medicinal chemistry. researchgate.netnih.gov Its unique and versatile framework, characterized by a benzo-α-pyrone nucleus, is widespread in nature, found in numerous plants, fungi, and bacteria. nih.govresearchgate.net This natural prevalence has historically pointed towards a diverse range of biological activities, which modern scientific investigation continues to explore and validate. researchgate.net

The significance of the coumarin scaffold lies in its remarkable synthetic accessibility and the ease with which it can be chemically modified. researchgate.netnih.gov This structural flexibility allows for the creation of a vast library of derivatives, each with the potential for distinct biological and pharmacological properties. researchgate.net Researchers are drawn to this scaffold due to its ability to interact with a variety of enzymes and receptors within living organisms, leading to a broad spectrum of bioactivities. nih.govresearchgate.net These activities include, but are not limited to, anticoagulant, anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. researchgate.netsapub.org

In contemporary chemical biology, the coumarin nucleus serves as a key building block in the design of novel bioactive molecules. researchgate.net Its simple, low molecular weight structure, coupled with good bioavailability, makes it an attractive starting point for drug discovery and development. nih.gov The planarity and lipophilicity of the 2H-chromen-2-one ring system enable it to engage in hydrophobic and π–π stacking interactions with biological targets, such as the aromatic amino acid residues in proteins. mdpi.com Furthermore, the lactone ring within the coumarin structure can be hydrolyzed by esterases, suggesting that some coumarin derivatives may act as prodrugs, releasing the active metabolite in vivo. mdpi.com The ongoing exploration of coumarin-based compounds continues to yield new therapeutic agents and molecular probes, underscoring the enduring importance of this scaffold in advancing our understanding of biological processes and developing new treatments for a wide range of diseases. mdpi.commdpi.com

The Academic Importance of 4-Hydroxy-3-Substituted Coumarins

Within the broad family of coumarin derivatives, 4-hydroxycoumarins, and specifically those substituted at the 3-position, represent a class of compounds with profound academic and historical importance. nih.govmdpi.com The introduction of a hydroxyl group at the C-4 position and a substituent at the C-3 position of the coumarin ring system gives rise to a unique set of chemical properties and a diverse array of biological activities. mdpi.comresearchgate.net

From a chemical standpoint, the 4-hydroxy-3-substituted coumarin moiety is a versatile precursor in organic synthesis. nih.govsciepub.com The presence of the 4-hydroxyl group introduces a site for further chemical modification and influences the electronic nature of the entire molecule. sciepub.com This structural feature is central to the well-known anticoagulant properties of many compounds in this class, including the historically significant drug warfarin (B611796). nih.govnih.gov The mechanism of action for these anticoagulants involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the blood clotting cascade. nih.gov

The academic interest in 4-hydroxy-3-substituted coumarins extends far beyond their anticoagulant effects. Researchers have synthesized and investigated a multitude of derivatives with various substituents at the 3-position, uncovering a wide range of pharmacological activities. mdpi.comresearchgate.net These include anti-inflammatory, antibacterial, anticancer, and antioxidant properties. sciepub.comnih.gov The ability to readily introduce diverse functional groups at the C-3 position allows for the systematic exploration of structure-activity relationships, providing valuable insights into the molecular features required for specific biological effects. researchgate.net This has made 4-hydroxy-3-substituted coumarins a focal point for the development of new therapeutic agents and has solidified their importance as a privileged scaffold in medicinal chemistry research. researchgate.netrsc.org The ongoing investigation into their synthesis, reactivity, and biological evaluation continues to be a rich area of academic inquiry. sciepub.comresearchgate.net

Current Research Landscape of 4-Hydroxy-3-(beta-naphthyl)coumarin and Related Analogues

Recent research into 4-hydroxy-3-(beta-naphthyl)coumarin and its analogues has been focused on exploring their synthesis and potential biological activities, particularly their anticoagulant properties. The core structure, which features a naphthalene (B1677914) moiety attached to the 3-position of the 4-hydroxycoumarin (B602359) scaffold, has been a subject of interest due to the known bioactivity of related compounds.

One area of investigation has been the synthesis of biscoumarin derivatives where a naphthalene ring acts as a linker. For instance, the synthesis of 3,3'-(naphthalen-2-ylmethylene) bis(4-hydroxy-2H-chromen-2-one) has been reported. researchgate.net Theoretical analyses of such compounds using methods like Density Functional Theory (DFT) have been employed to study their molecular structure, electronic properties, and stability. researchgate.net These computational studies help in understanding the relationship between the molecular structure and its potential biological function.

The anticoagulant activity of coumarin derivatives is a well-established field, and research continues to explore new analogues with improved properties. nih.govhu.edu.jo Studies have examined the structure-activity relationships of various substituted 4-hydroxycoumarins to understand the molecular features essential for their anticoagulant effects. nih.gov While direct and extensive recent studies solely on the anticoagulant activity of 4-hydroxy-3-(beta-naphthyl)coumarin are not prominently detailed in the provided context, the broader research on 4-hydroxycoumarin derivatives as anticoagulants provides a strong basis for its potential in this area. hu.edu.jomabjournal.com The synthesis of novel 4-hydroxycoumarin derivatives and their evaluation for anticoagulant activity remains an active area of research, with some new synthetic compounds showing higher potency than established drugs like warfarin in preliminary studies. hu.edu.jo

The exploration of 4-hydroxy-3-(beta-naphthyl)coumarin and its related analogues is part of a larger effort to develop new bioactive compounds based on the versatile coumarin scaffold. The combination of the 4-hydroxycoumarin core with a naphthyl substituent presents opportunities for discovering molecules with unique biological profiles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73791-16-9 |

|---|---|

Molecular Formula |

C19H12O3 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

4-hydroxy-3-naphthalen-2-ylchromen-2-one |

InChI |

InChI=1S/C19H12O3/c20-18-15-7-3-4-8-16(15)22-19(21)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,20H |

InChI Key |

YUPFGZHXOCKLOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4OC3=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 3 Beta Naphthyl Coumarin and Analogues

Foundational Synthetic Routes to 4-Hydroxycoumarins

The synthesis of the 4-hydroxycoumarin (B602359) core is a well-trodden path in organic chemistry, with several foundational reactions providing reliable access to this key intermediate. These methods primarily involve the condensation of phenols with various carbonyl-containing compounds.

Pechmann and Knoevenagel Condensation Approaches

The Pechmann condensation is a classic and widely utilized method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism typically begins with a transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin (B35378) ring. organic-chemistry.orgacs.org While traditionally used for coumarins in general, its application to the direct synthesis of 4-hydroxycoumarins can be challenging depending on the chosen starting materials. Harsh conditions are often required for simple phenols, though highly activated phenols like resorcinol (B1680541) can react under milder conditions. wikipedia.org

The Knoevenagel condensation provides an alternative route, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. pw.livewikipedia.org This reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org For the synthesis of coumarin derivatives, this often involves the reaction of an o-hydroxybenzaldehyde with an active methylene compound. nih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and often involves a decarboxylation step when a carboxylic acid is one of the electron-withdrawing groups on the active methylene compound. wikipedia.org

| Reaction | Reactants | Catalyst/Conditions | Key Mechanistic Steps |

| Pechmann Condensation | Phenol and β-ketoester | Strong acid (e.g., H₂SO₄, AlCl₃) wikipedia.orgorganic-chemistry.org | Transesterification, Intramolecular electrophilic aromatic substitution, Dehydration organic-chemistry.org |

| Knoevenagel Condensation | Aldehyde/Ketone and Active methylene compound | Weak base (e.g., piperidine (B6355638), pyridine) pw.livewikipedia.org | Nucleophilic addition, Dehydration wikipedia.org |

Condensation Reactions Involving Malonic Acid Derivatives

The use of malonic acid and its derivatives is a cornerstone in the synthesis of 4-hydroxycoumarins. One established method involves the condensation of phenols with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride, yielding 4-hydroxycoumarin directly. sciepub.com Another approach is the condensation of o-acetoxybenzoyl chlorides with malonic esters in the presence of a base like sodium, which initially forms 3-substituted-4-hydroxycoumarins that can be subsequently hydrolyzed to the parent 4-hydroxycoumarin. ias.ac.in

Furthermore, the reaction of phenols with Meldrum's acid (isopropylidene malonate) under solvent-free conditions can lead to an intermediate that is then cyclized to form 4-hydroxycoumarin. sciepub.com These methods highlight the versatility of malonic acid derivatives in constructing the 4-hydroxycoumarin framework.

Strategies for Targeted 3-Aryl-4-Hydroxycoumarin Synthesis

The introduction of an aryl group, specifically a beta-naphthyl moiety, at the 3-position of the 4-hydroxycoumarin core requires specific synthetic strategies. These methods often build upon the foundational routes but are tailored to incorporate the desired substituent.

Incorporation of the Beta-Naphthyl Moiety

The direct synthesis of 4-hydroxy-3-(beta-naphthyl)coumarin can be approached through variations of established condensation reactions. A key strategy involves the reaction of 4-hydroxycoumarin with a suitable naphthyl-containing electrophile. Alternatively, a Knoevenagel-type condensation between an o-hydroxyaryl ketone and a naphthyl-substituted active methylene compound could be employed.

Another significant approach is the one-pot domino Knoevenagel-type condensation/Michael reaction of an aldehyde with 4-hydroxycoumarin. researchgate.net In the context of synthesizing the target molecule, this would involve the reaction of 2-naphthaldehyde (B31174) with 4-hydroxycoumarin. This reaction proceeds through the formation of a Knoevenagel adduct, which then undergoes a Michael addition with a second molecule of 4-hydroxycoumarin, although this leads to a bis-coumarin derivative rather than the direct 3-substituted product. researchgate.net For the direct synthesis of 4-hydroxy-3-(beta-naphthyl)coumarin, a different strategy would be required, potentially involving the reaction of a naphthylacetic acid derivative with a suitable phenol precursor.

Multi-Component Reactions (MCRs) in 4-Hydroxy-3-Substituted Coumarin Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step. For the synthesis of 4-hydroxy-3-substituted coumarins, MCRs offer a convergent and atom-economical approach.

A common MCR strategy involves the one-pot reaction of an aldehyde, 4-hydroxycoumarin, and a nucleophile. While many of these reactions lead to bis-coumarin derivatives, modifications can allow for the synthesis of 3-substituted coumarins. For instance, a three-component reaction between salicylaldehyde, a malonic ester derivative, and a suitable naphthyl-containing component could potentially be developed to access the target molecule directly. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired product.

Catalytic Approaches in Coumarin Derivative Synthesis

The use of catalysts is pivotal in modern organic synthesis, offering improved yields, milder reaction conditions, and enhanced selectivity. The synthesis of coumarin derivatives has greatly benefited from the development of various catalytic systems.

In the context of the Pechmann condensation, a range of acid catalysts have been employed, from traditional strong acids like sulfuric acid to solid acid catalysts like Amberlyst-15, which offer advantages in terms of reusability and reduced environmental impact. jetir.orgresearchgate.net For Knoevenagel condensations, both basic catalysts like piperidine and L-proline, as well as Lewis acids, have been utilized to promote the reaction. nih.gov

Recent advancements have focused on the use of novel catalysts to improve the efficiency and greenness of these reactions. For example, ionic liquids have been used as both solvents and catalysts in Knoevenagel condensations for coumarin synthesis. nih.gov Furthermore, transition metal catalysts, such as ruthenium(III) chloride hydrate, have been shown to effectively catalyze the synthesis of bis-coumarin derivatives through a one-pot domino Knoevenagel-type condensation/Michael reaction of aldehydes and 4-hydroxycoumarin in aqueous media. researchgate.net The development of efficient and recyclable catalysts remains an active area of research in the synthesis of coumarin derivatives.

| Catalyst Type | Reaction | Examples | Advantages |

| Brønsted Acids | Pechmann Condensation | H₂SO₄, Sulfamic acid jetir.orgarkat-usa.org | Readily available, effective |

| Solid Acids | Pechmann Condensation | Amberlyst-15, Montmorillonite researchgate.net | Reusable, environmentally friendly |

| Basic Catalysts | Knoevenagel Condensation | Piperidine, L-proline nih.gov | Mild conditions, high yields |

| Ionic Liquids | Knoevenagel Condensation | [MMIm][MSO₄] nih.gov | Dual role as solvent and catalyst, recyclable |

| Transition Metals | Domino Knoevenagel/Michael | RuCl₃·nH₂O researchgate.net | High yields, aqueous media |

Transition Metal-Catalyzed Methods (e.g., Copper, Palladium)

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including 3-aryl-4-hydroxycoumarins.

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of 3-arylcoumarins. These methods often involve the direct arylation of the coumarin core, precluding the need for pre-functionalization of the coumarin starting material. While specific examples detailing the synthesis of 4-hydroxy-3-(β-naphthyl)coumarin are not extensively documented in readily available literature, the general applicability of these methods to a wide range of aryl groups suggests their potential for this specific transformation. For instance, palladium catalysis can be employed in the coupling of a 3-halo-4-hydroxycoumarin with a naphthylboronic acid derivative (Suzuki coupling) or through C-H activation of the 4-hydroxycoumarin and subsequent coupling with a naphthyl halide. A study on a ternary-catalytic multicomponent reaction using a palladium catalyst in conjunction with an amine and a Brønsted acid has demonstrated the rapid construction of substituted 4-hydroxycoumarin derivatives, highlighting the versatility of palladium in accessing diverse coumarin scaffolds. google.com

Copper-catalyzed reactions also offer a viable pathway to 3-substituted 4-hydroxycoumarins. Copper catalysts can facilitate the coupling of 4-hydroxycoumarin with various partners. One notable approach involves the copper-catalyzed reaction between ketoxime carboxylates and 4-hydroxycoumarins to furnish furo[3,2-c]coumarins. While not a direct synthesis of the target molecule, it showcases the utility of copper in functionalizing the 3-position of the coumarin ring.

A general representation of a transition metal-catalyzed synthesis of a 3-aryl-4-hydroxycoumarin is depicted below:

| Catalyst System | Reactant 1 | Reactant 2 | General Conditions | Product |

| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂) with Ligand | 4-Hydroxycoumarin or 3-Halo-4-hydroxycoumarin | Naphthylboronic acid or Naphthyl halide | Base, Solvent, Heat | 4-Hydroxy-3-(β-naphthyl)coumarin |

| Copper Catalyst (e.g., CuI, CuBr₂) | 4-Hydroxycoumarin | Naphthyl derivative | Base, Solvent, Heat | 4-Hydroxy-3-(β-naphthyl)coumarin |

Organocatalysis and Acid-Catalyzed Reactions

In recent years, organocatalysis has gained prominence as a sustainable and efficient alternative to metal-based catalysis. For the synthesis of 4-hydroxycoumarin derivatives, organocatalytic Michael additions are a common strategy. These reactions typically involve the addition of 4-hydroxycoumarin to an α,β-unsaturated compound, catalyzed by a chiral organic molecule. This approach is particularly valuable for the asymmetric synthesis of warfarin (B611796) and its analogs.

A highly relevant example for the synthesis of 4-hydroxy-3-(β-naphthyl)coumarin analogues is a three-component condensation reaction. This reaction involves the condensation of an aromatic aldehyde, 4-hydroxycoumarin, and 2-naphthol. A study reported the use of piperidine as an effective organocatalyst for this transformation, proceeding via a Knoevenagel condensation followed by a Michael addition. ias.ac.in This method provides a direct route to chromene derivatives incorporating the 4-hydroxycoumarin and naphthyl moieties.

Acid-catalyzed reactions represent a classical yet effective method for coumarin synthesis. The Pechmann condensation, for instance, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. While not directly applicable to the synthesis of 3-aryl derivatives, other acid-catalyzed methods have been developed. For example, iron(III) chloride (FeCl₃) has been utilized as a catalyst in the regioselective ring-opening of aryl oxiranes with 4-hydroxycoumarin to synthesize furo[3,2-c]coumarins. This demonstrates the potential of Lewis acids to facilitate reactions at the 3-position of the 4-hydroxycoumarin nucleus.

Below is a table summarizing representative organocatalytic and acid-catalyzed approaches to 3-substituted 4-hydroxycoumarins:

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type |

| Piperidine | Aromatic Aldehyde | 4-Hydroxycoumarin | 2-Naphthol | Ethanol | Chromene derivative |

| FeCl₃ | 4-Hydroxycoumarin | Aryl oxirane | - | DMSO | Furo[3,2-c]coumarin derivative |

Green Chemistry Principles in the Synthesis of 4-Hydroxy-3-(β-naphthyl)coumarin Analogues

The principles of green chemistry are increasingly influencing the design of synthetic routes to coumarin derivatives, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, renewable starting materials, and catalytic methods, as well as minimizing waste generation.

For the synthesis of 4-hydroxycoumarin analogues, several green approaches have been explored. One-pot multicomponent reactions, such as the piperidine-catalyzed reaction mentioned earlier, are inherently greener as they reduce the number of synthetic steps and purification stages, thereby saving time, energy, and resources. ias.ac.in

The use of water as a solvent is a key aspect of green chemistry. Researchers are actively developing synthetic methods for coumarins that can be performed in aqueous media, which is a significant improvement over the use of volatile and often toxic organic solvents.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, represents another promising green approach. While specific applications to 4-hydroxy-3-(β-naphthyl)coumarin are yet to be widely reported, the potential for enzymatic methods to achieve high selectivity and operate under mild, environmentally benign conditions makes this an attractive area for future research.

Furthermore, the development of solvent-free reaction conditions and the use of recyclable catalysts, such as solid-supported catalysts or ionic liquids, are also being investigated to enhance the sustainability of coumarin synthesis. For example, a straightforward and efficient green synthesis of warfarin analogues has been reported, which involves the decarboxylative hydrolysis of bis-coumarin derivatives in aqueous potassium hydroxide (B78521) solution, avoiding the use of organic solvents and tedious purification steps. scielo.org.za

| Green Chemistry Principle | Application in Coumarin Synthesis | Example |

| Atom Economy | Multicomponent reactions that incorporate all atoms from the reactants into the final product. | Three-component synthesis of chromene derivatives. ias.ac.in |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions. | Synthesis of warfarin analogues in aqueous KOH. scielo.org.za |

| Catalysis | Employing catalytic amounts of reagents (organocatalysts, biocatalysts) instead of stoichiometric amounts. | Piperidine-catalyzed condensation. ias.ac.in |

| Design for Energy Efficiency | Utilizing microwave irradiation or conducting reactions at ambient temperature to reduce energy consumption. | Microwave-assisted synthesis of 3-functionalized 4-hydroxycoumarins. |

Spectroscopic and Advanced Structural Elucidation of 4 Hydroxy 3 Beta Naphthyl Coumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen atoms. For 4-hydroxy-3-(beta-naphthyl)coumarin, ¹H and ¹³C NMR would provide a definitive assignment of all protons and carbons in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-hydroxy-3-(beta-naphthyl)coumarin is expected to show distinct signals corresponding to the protons on the coumarin (B35378) core and the naphthyl substituent. The aromatic region would be particularly complex, featuring signals for the four protons of the coumarin's benzene (B151609) ring and the seven protons of the naphthyl group. These protons would likely appear as multiplets (doublets, triplets, or doublet of doublets) in the range of δ 7.0–8.5 ppm, with their exact chemical shifts and coupling constants determined by their position and relationship to adjacent protons.

A key diagnostic signal would be a broad singlet in the downfield region, typically above δ 10.0 ppm, corresponding to the acidic proton of the 4-hydroxy group. ceon.rs The specific chemical environment and potential for hydrogen bonding would influence its exact position and broadness.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| 4-OH | > 10.0 | Broad Singlet (br s) |

| Coumarin Aromatic (H-5, H-6, H-7, H-8) | 7.2–8.0 | Multiplets (m) |

| Naphthyl Aromatic (7 protons) | 7.4–8.5 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For 4-hydroxy-3-(beta-naphthyl)coumarin, a total of 19 distinct carbon signals are expected.

Key signals would include the lactone carbonyl carbon (C-2) resonating significantly downfield, typically in the range of δ 160–165 ppm. The carbons bearing the hydroxyl group (C-4) and bonded to the naphthyl group (C-3) would also have characteristic shifts. The remaining signals would correspond to the aromatic carbons of both the coumarin and naphthalene (B1677914) ring systems, appearing in the typical aromatic region of δ 110–155 ppm. The chemical shifts for carbons in 4-hydroxycoumarin (B602359) derivatives generally fall within established ranges. ceon.rs

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Lactone C=O) | 160–165 |

| C-4 (C-OH) | 155–160 |

| C-3 | ~100-110 |

| C-4a, C-8a (Bridgehead) | 120–155 |

| Coumarin Aromatic (C-5, C-6, C-7, C-8) | 115–135 |

| Naphthyl Aromatic (10 carbons) | 120–135 |

Vibrational Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-hydroxy-3-(beta-naphthyl)coumarin would display several characteristic absorption bands confirming its structure.

A prominent, broad absorption band would be expected in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak corresponding to the C=O stretch of the lactone ring is anticipated around 1680–1720 cm⁻¹. semanticscholar.org The spectrum would also feature multiple sharp absorptions between 1450 cm⁻¹ and 1620 cm⁻¹ due to the C=C stretching vibrations within the aromatic coumarin and naphthalene rings. Finally, C-O stretching vibrations would likely appear in the 1000–1300 cm⁻¹ region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200–3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000–3100 | Medium, Sharp |

| C=O Stretch (lactone) | 1680–1720 | Strong, Sharp |

| C=C Stretch (aromatic) | 1450–1620 | Medium-Strong, Sharp |

| C-O Stretch | 1000–1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula for 4-hydroxy-3-(beta-naphthyl)coumarin is C₁₉H₁₂O₃, giving it a monoisotopic mass of approximately 288.08 g/mol . uni.lu

The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 288. A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, which would result in a significant fragment ion [M-CO]⁺ at m/z 260. Subsequent fragmentations of the naphthyl and benzofuran-like structures would produce additional ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Using soft ionization techniques like Electrospray Ionization (ESI), the compound would likely be observed as protonated [M+H]⁺ (m/z 289) or deprotonated [M-H]⁻ (m/z 287) adducts, depending on the mode of analysis. uni.lu High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to several decimal places, confirming the elemental composition of C₁₉H₁₂O₃. For instance, the calculated exact mass for the [M+H]⁺ ion is 289.08592. uni.lu

| Ion | Expected m/z | Description |

| [M]⁺ | 288.08 | Molecular Ion |

| [M+H]⁺ | 289.09 | Protonated Molecule |

| [M+Na]⁺ | 311.07 | Sodium Adduct |

| [M-H]⁻ | 287.07 | Deprotonated Molecule |

| [M-CO]⁺ | 260.08 | Loss of Carbon Monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extensive conjugated system of 4-hydroxy-3-(beta-naphthyl)coumarin, encompassing both the coumarin nucleus and the naphthyl ring, is expected to result in strong UV absorption.

The spectrum would likely exhibit multiple absorption bands corresponding to π→π* electronic transitions. Based on studies of similar 3-substituted 4-hydroxycoumarins, strong absorption maxima are expected in the range of 280–380 nm. chemicalbook.com The exact position and intensity (molar absorptivity, ε) of these bands are influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. srce.hr

| Transition Type | Expected Absorption Maxima (λₘₐₓ, nm) |

| π→π* (Coumarin System) | ~280–320 |

| π→π* (Extended Conjugation) | ~320–380 |

Computational and Theoretical Investigations of 4 Hydroxy 3 Beta Naphthyl Coumarin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. While specific docking studies for 4-hydroxy-3-(beta-naphthyl)coumarin are not extensively documented in publicly available literature, research on structurally related 4-hydroxycoumarin (B602359) derivatives reveals their potential to interact with a variety of biological targets. These studies are crucial for understanding the possible mechanisms of action for this class of compounds.

For instance, novel 4-hydroxycoumarin derivatives have been docked against the active site of DNA gyrase (PDB ID: 4CKK), an enzyme essential for bacterial DNA replication, with some compounds exhibiting strong binding energies up to -10.7 Kcal/mol. biotech-asia.org In the context of cancer research, molecular docking simulations of 3-formyl-4-hydroxycoumarin-derived enamines with the human protein Cyclin-Dependent Kinase 8 (CDK-8) have shown good binding affinities, with binding energy values around -6.8 kcal/mol, which correlated well with their experimental anti-tumor activities. nih.gov CDK-8 is a key regulator of the cell cycle, making it a significant target for anticancer therapies. nih.gov

Furthermore, docking studies on other coumarin (B35378) analogs have explored their interactions with enzymes like cyclooxygenase (COX-2), which is involved in inflammation and cancer, and bacterial tyrosine kinase, a target for antibacterial agents. jchr.orgnih.gov These studies consistently demonstrate that the coumarin scaffold can fit into the active sites of various enzymes, forming key interactions such as hydrogen bonds and hydrophobic interactions, which are essential for biological activity. The bulky β-naphthyl group at the 3-position of the coumarin ring in 4-hydroxy-3-(beta-naphthyl)coumarin is expected to play a significant role in establishing specific hydrophobic interactions within a target's binding pocket, potentially enhancing its binding affinity and selectivity.

Table 1: Representative Molecular Docking Data for 4-Hydroxycoumarin Derivatives

| Derivative Class | Protein Target (PDB ID) | Best Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Potential Activity |

|---|---|---|---|---|

| Novel 4-hydroxycoumarins | DNA Gyrase (4CKK) | -10.7 | Not specified | Antibacterial |

| 3-Formyl-4-hydroxycoumarin Enamines | CDK-8 | -6.8 | Not specified | Anti-tumor |

| Mannich-based 4-hydroxycoumarins | Bacterial Tyrosine Kinase | Not specified | Not specified | Antibacterial |

Note: This table is a compilation of data from studies on various 4-hydroxycoumarin derivatives to illustrate the potential of the core scaffold, not specifically for 4-hydroxy-3-(beta-naphthyl)coumarin.

Pharmacophore Modeling in Rational Drug Design

Pharmacophore modeling is a crucial component of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.gov This model then serves as a template for designing new, potentially more potent compounds.

For coumarin derivatives, pharmacophore models have been successfully developed to elucidate the structural requirements for various biological activities, such as antioxidant effects. A 3D pharmacophore model developed for a series of antioxidant coumarin derivatives identified key features essential for their activity. These typically include:

Aromatic rings: The fused benzene (B151609) ring of the coumarin nucleus and the aryl substituent at the 3-position (in this case, the β-naphthyl group) often act as crucial hydrophobic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen bond acceptors: The oxygen atoms of the pyran ring and the carbonyl group are frequently identified as key hydrogen bond acceptor sites.

Hydrogen bond donors: The hydroxyl group at the 4-position is a critical hydrogen bond donor feature.

In a representative study on antioxidant coumarins, the developed pharmacophore model highlighted the fused benzene ring and the oxygen atom of the pyran ring as prime pharmacophoric features. nih.gov The β-naphthyl group in 4-hydroxy-3-(beta-naphthyl)coumarin would significantly contribute to the hydrophobic character of the molecule, a feature often found in pharmacophore models for ligands that bind to deep, hydrophobic pockets in enzymes or receptors. The spatial arrangement of these features in 4-hydroxy-3-(beta-naphthyl)coumarin makes it a candidate for fitting pharmacophore models developed for various biological targets, including those involved in cancer and inflammation.

Table 2: Common Pharmacophoric Features Identified for Coumarin Derivatives

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | Hydrophobic, aromatic center | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Electron-rich atom (e.g., carbonyl oxygen) | Formation of hydrogen bonds with donor groups on the target |

| Hydrogen Bond Donor (HBD) | Electropositive hydrogen atom (e.g., hydroxyl group) | Formation of hydrogen bonds with acceptor groups on the target |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Several QSAR studies have been conducted on coumarin derivatives to understand the structural features that govern their biological activities. For example, a QSAR study on a series of 3-substituted-4-hydroxycoumarin derivatives as Cyclin-Dependent Kinase (CDK) inhibitors revealed a highly predictive model with a correlation coefficient (R²) of 0.81. nih.gov Such models indicate that the inhibitory activity of these compounds is strongly related to specific molecular descriptors, which can include electronic, steric, and lipophilic properties.

In general, QSAR models for coumarin derivatives have highlighted the importance of:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment, can be correlated with the reactivity and interaction capabilities of the molecule.

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, which are critical for a good fit within a receptor's active site.

Data adapted from a representative QSAR study on related compounds to illustrate the methodology. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nveo.org DFT calculations provide valuable insights into various molecular properties, such as orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and bond dissociation energies (BDE).

For 4-hydroxycoumarin derivatives, DFT calculations have been instrumental in understanding their stability, reactivity, and potential mechanisms of action, particularly as antioxidants. A theoretical analysis of a related compound, 3,3'-(naphthalen-2-ylmethylene) bis(4-hydroxy-2H-chromen-2-one), using DFT at the B3LYP/6-311(d) level of theory, revealed a HOMO-LUMO energy gap of 2.96 eV in an octanol (B41247) solvent model. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For coumarin derivatives, the MEP map typically shows negative potential around the carbonyl and hydroxyl oxygen atoms, indicating these are likely sites for electrophilic attack or hydrogen bonding. researchgate.net

DFT is also used to calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond in 4-hydroxycoumarins. A lower BDE suggests that the hydrogen atom can be more easily donated, which is a key mechanism for antioxidant activity. nih.gov The presence of the electron-donating naphthyl group at the 3-position could influence the electronic properties and reactivity of the 4-hydroxyl group in 4-hydroxy-3-(beta-naphthyl)coumarin.

Table 4: Representative DFT-Calculated Parameters for a Naphthyl-Containing Biscoumarin Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 2.96 eV | Indicates good stability and chemical hardness. |

| Electronegativity (χ) | Not specified | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Potential (μ) | Not specified | Related to the escaping tendency of electrons from an equilibrium system. |

| Hardness (η) | Not specified | Measures the resistance to change in electron distribution. |

| Softness (S) | Not specified | The reciprocal of hardness, indicating higher reactivity. |

Data derived from a theoretical study on a structurally similar compound to illustrate the application of DFT. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. jchr.org In drug discovery, MD simulations are used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the kinetics of binding and unbinding events.

For coumarin derivatives, MD simulations have been employed to understand the dynamic behavior and stability of their complexes with biological targets. For example, 100-nanosecond MD simulations of Mannich-based 4-hydroxycoumarin derivatives bound to bacterial tyrosine kinase were performed to analyze the mode of binding and the stability of the complex. jchr.org Such simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key interactions that are maintained over time.

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions, typically for the protein backbone and the ligand, from a reference structure over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the protein or ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, identifying the most stable and persistent interactions.

By simulating the dynamic behavior of the 4-hydroxy-3-(beta-naphthyl)coumarin-protein complex, researchers can gain a more realistic understanding of the binding event than is possible with static docking models alone. This information can be invaluable for optimizing the structure of the ligand to improve its binding affinity and residence time at the target.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. mdpi.com The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. The output of a PASS analysis is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi).

Activities with Pa > Pi are considered possible for a given compound. If Pa > 0.7, the compound is very likely to exhibit that activity. If 0.5 < Pa < 0.7, the compound is likely to exhibit the activity, and if Pa < 0.5, it is unlikely. nih.gov

A PASS analysis of 4-hydroxy-3-(beta-naphthyl)coumarin could reveal a wide range of potential pharmacological effects, guiding experimental testing. Based on the known activities of related 3-aryl-4-hydroxycoumarins, a hypothetical PASS prediction might include activities such as:

Anticoagulant

Vitamin K epoxide reductase (VKOR) antagonist

Antineoplastic (anticancer)

Anti-inflammatory

Antioxidant

The PASS tool can be particularly useful in the early stages of drug discovery for identifying novel applications for existing compounds or for prioritizing newly synthesized molecules for further investigation.

Table 5: Illustrative Example of a Hypothetical PASS Prediction for 4-Hydroxy-3-(beta-naphthyl)coumarin

| Predicted Activity | Pa | Pi | Interpretation |

|---|---|---|---|

| Anticoagulant | > 0.7 | < 0.1 | Very likely to be active |

| Vitamin K epoxide reductase antagonist | > 0.7 | < 0.1 | Very likely to be active |

| Antineoplastic | > 0.5 | < 0.2 | Likely to be active |

| Anti-inflammatory | > 0.5 | < 0.2 | Likely to be active |

Note: This table is a hypothetical representation based on the known biological activities of the 4-hydroxycoumarin scaffold and is for illustrative purposes only. Actual PASS predictions would require submission of the compound's structure to the PASS software.

Biological Activities and Molecular Mechanistic Insights of 4 Hydroxy 3 Beta Naphthyl Coumarin Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation

Coumarin (B35378) derivatives have demonstrated significant inhibitory activity against a wide range of enzymes through various mechanisms. These interactions are central to their therapeutic potential.

Analogues of 4-hydroxy-3-(beta-naphthyl)coumarin are effective inhibitors of oxidoreductases, particularly xanthine oxidase (XO), a key enzyme in purine metabolism whose overactivity is linked to hyperuricemia and gout. nih.gov The coumarin scaffold is instrumental in the design of potent XO inhibitors. nih.govresearchgate.net Studies on various 3-arylcoumarins have identified compounds with significantly greater potency than allopurinol, a standard XO inhibitor. nih.govresearchgate.net For instance, 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin was found to be a highly effective inhibitor, demonstrating the importance of the substitution pattern on the coumarin and phenyl rings for activity. nih.govresearchgate.net Kinetic studies revealed that these compounds can exhibit different inhibition profiles, including uncompetitive and mixed-type inhibition, suggesting diverse binding mechanisms. nih.govresearchgate.net Molecular docking analyses support these findings, indicating that some inhibitors bind to residues outside the catalytic site, consistent with an uncompetitive inhibition model. nih.govresearchgate.net

Table 1: Xanthine Oxidase Inhibition by Coumarin Analogues

| Compound | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin | 2.13 | Uncompetitive | Allopurinol | 14.75 |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 0.091 | Mixed-type | Allopurinol | 14.75 |

| p-coumaric acid | 23.32 | Competitive | Allopurinol | - |

This table presents the inhibitory concentrations (IC50) and inhibition types for selected coumarin analogues against xanthine oxidase, with allopurinol as a reference.

Coumarin derivatives are recognized as a significant class of carbonic anhydrase (CA) inhibitors. nih.govdoaj.org They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of the CA enzyme. nih.govdoaj.org The resulting 2-hydroxy-cinnamic acid product then binds to the enzyme's active site entrance, a region with high amino acid variability among different CA isoforms, which allows for highly selective inhibition. nih.gov

Furthermore, various coumarin analogues have been evaluated for their inhibitory potential against other hydrolases. Studies have shown that specific derivatives can inhibit β-glucuronidase, with compounds like 7,8-dihydroxy-4-methyl-2H-chromen-2-one showing notable activity. epa.gov Additionally, certain synthetic analogues have demonstrated potent inhibition of cholinesterases (AChE and BChE) and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively. nih.gov For instance, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have shown Ki values in the nanomolar range against these enzymes. nih.gov

Table 2: Inhibition of Various Hydrolases by Coumarin Analogues

| Enzyme | Inhibitor Class/Compound | Ki / IC50 |

|---|---|---|

| Carbonic Anhydrase I (hCA I) | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Ki: 4.88–15.94 nM |

| Carbonic Anhydrase II (hCA II) | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Ki: 7.04–20.83 nM |

| Acetylcholinesterase (AChE) | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Ki: 68.25–158.27 nM |

| Butyrylcholinesterase (BChE) | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Ki: 60.17–91.27 nM |

| α-Glucosidase (α-Gly) | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Ki: 0.36–2.36 nM |

| β-Glucuronidase | 7,8-dihydroxy-4-methyl-2H-chromen-2-one | IC50: 52.39 ± 1.85 µM |

This table summarizes the inhibitory constants (Ki) and concentrations (IC50) of different coumarin analogues against a range of hydrolase enzymes.

The phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, growth, and proliferation and is frequently dysregulated in cancer. mdpi.comnih.gov Coumarin derivatives have been identified as potent modulators of this pathway. researchgate.net The PI3K/AKT pathway's inhibition can trigger cell-cycle arrest and apoptosis. mdpi.com

Studies have demonstrated that certain coumarin-thiazolidine hybrids can dually inhibit both PI3K-α and AKT-1. nih.govresearchgate.net For example, specific compounds were shown to effectively suppress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in cancer cells. mdpi.comnih.gov This inhibition disrupts downstream signaling, affecting proteins like Cyclin D1, which is crucial for cell cycle progression from the G1 to S phase. nih.gov The ability of these analogues to target the PI3K/AKT axis highlights their potential as targeted anticancer agents. nih.govnih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The structural scaffold of coumarin allows its derivatives to interact with various biological receptors. Notably, 3-phenylcoumarins have been shown to mimic steroid compounds, enabling them to bind to and modulate the activity of the estrogen receptor (ER). nih.gov The binding mode often involves key hydrogen bonding interactions between phenolic hydroxyl groups on the coumarin analogue and specific amino acid residues like Glu353 and Arg394 within the receptor's binding site. nih.gov

Computational docking studies have further elucidated the binding interactions between coumarin derivatives and the active sites of various enzymes. nih.gov In the case of xanthine oxidase, docking simulations revealed that inhibitors can bind to the enzyme's pocket, with interactions that are compatible with the observed uncompetitive or mixed-type inhibition kinetics. nih.govresearchgate.net For PI3K, docking studies showed that coumarin hybrids can achieve a high binding affinity, sometimes greater than that of known reference ligands. nih.gov Similarly, selenium-containing coumarin derivatives have shown a strong binding affinity for the anti-apoptotic protein Bcl-2 and mitochondrial G-quadruplexes, which is linked to their pro-apoptotic activity. nih.gov

Antiproliferative Activities in Cellular Models

Coumarin derivatives, including analogues of 4-hydroxy-3-(beta-naphthyl)coumarin, exhibit significant antiproliferative activity against a wide array of human cancer cell lines. researchgate.net These compounds can inhibit tumor cell proliferation, suppress angiogenesis, and modulate cell signaling pathways. mdpi.com The antiproliferative effects are often dose- and time-dependent. nih.gov

For example, a silver(I) complex of 4-hydroxy-3-nitro-coumarin demonstrated potent antiproliferative effects against neoplastic renal (A-498) and hepatic (HepG2) cell lines, with greater potency than the conventional chemotherapy drug cisplatin in HepG2 cells. nih.gov Selenium-containing coumarin derivatives have also shown powerful inhibitory activity, with one compound exhibiting an IC50 of 2.5 µM against neuroblastoma SK-N-SH cells. nih.gov The activity of these compounds can be selective, with some showing a more pronounced effect on transformed cells compared to normal cell lines. nih.gov

Table 3: Antiproliferative Activity of Coumarin Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 |

|---|---|---|

| Silver(I) complex of 4-hydroxy-3-nitro-coumarin | HepG2 (Liver Cancer) | More potent than cisplatin |

| Selenium-containing coumarin derivative (11i) | SK-N-SH (Neuroblastoma) | 2.5 ± 0.1 µM |

| Coumarin-Thiazolidine Hybrid (VIIb) | MCF-7 (Breast Cancer) | - |

| Coumarin phosphonate (CM-4) | HT29 (Colon Cancer) | Decreased viability by ~11.6% |

This table highlights the antiproliferative effects (IC50 values or observed effects) of selected coumarin analogues on various human cancer cell lines.

The antiproliferative effects of coumarin analogues are frequently mediated by the induction of apoptosis and modulation of the cell cycle. nih.gov These compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For instance, coumarin and 7-hydroxycoumarin have been shown to induce cell cycle arrest in the G0/G1 phase in human cervical and lung carcinoma cells. nih.govresearchgate.net This arrest is often associated with a decrease in the expression of G0/G1-associated proteins like cyclin D1. nih.govnih.gov

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. nih.gov The mechanism often involves the intrinsic mitochondrial pathway. nih.gov Studies have shown that coumarin derivatives can increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from mitochondria. nih.gov This, in turn, activates executioner caspases, such as caspase-3 and caspase-9, which dismantle the cell and lead to apoptotic death. nih.govnih.gov The induction of apoptosis is a key mechanism behind the anticancer activity of these compounds. nih.govajol.info

Antimicrobial Activities against Pathogenic Microorganisms

Analogues of 4-hydroxy-3-(beta-naphthyl)coumarin have demonstrated a notable spectrum of antimicrobial activities, with research particularly highlighting their efficacy against various pathogenic microorganisms. The antimicrobial potential of these coumarin derivatives is significantly influenced by their structural features, including the nature and position of substituents on the coumarin and naphthyl rings.

Generally, 4-hydroxycoumarin (B602359) derivatives exhibit more potent activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.gov This differential activity is often attributed to the structural differences in the cell walls of these bacterial types. The outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain antimicrobial compounds.

Studies on various 4-hydroxycoumarin derivatives have shown significant antibacterial activity. For instance, certain 3-arylcarbamoyl-4-hydroxycoumarins have displayed significant activity against Gram-positive bacteria. nih.gov In contrast, some newly synthesized 4-hydroxycoumarin derivatives showed strong activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but were inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The antifungal activity of these compounds was generally found to be weaker than their antibacterial effects, with some derivatives showing moderate activity against fungi like Candida albicans. nih.govmedwinpublishers.com

Naphthalene-derived coumarin composites have been a subject of interest, with some studies revealing potent fungicidal influence but a weaker bactericidal effect on Gram-negative bacteria. echemcom.comresearchgate.net This suggests that the incorporation of the naphthyl moiety can significantly enhance antifungal properties.

The table below summarizes the antimicrobial activities of selected 4-hydroxycoumarin analogues against various pathogenic microorganisms. It is important to note that specific data for 4-hydroxy-3-(beta-naphthyl)coumarin is limited, and the presented data is for structurally related compounds to infer its potential activity.

| Compound Analogue | Microorganism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-Arylcarbamoyl-4-hydroxycoumarins | Gram-positive bacteria | Activity | Significant | nih.gov |

| 3-Acylamino-4-hydroxycoumarins | Gram-positive bacteria | Activity | Moderate | nih.gov |

| 3-Acylamino-4-hydroxycoumarins | Fungi | Activity | Moderate | nih.gov |

| 4-Hydroxycoumarin-N-substituted sulfonamides | Pseudomonas aeruginosa | Activity | Significant | nih.gov |

| 4-Hydroxycoumarin-N-substituted sulfonamides | Staphylococcus aureus | Activity | Significant | nih.gov |

| Naphthalene-derived coumarin composites | Fungi | Activity | Potent fungicidal influence | echemcom.comresearchgate.net |

| Naphthalene-derived coumarin composites | Gram-negative bacteria | Activity | Weak bactericidal influence | echemcom.comresearchgate.net |

Antioxidant Activities and Radical Scavenging Mechanisms

The antioxidant properties of 4-hydroxy-3-(beta-naphthyl)coumarin analogues are a significant area of their biological activity, primarily executed through two main mechanisms: direct scavenging of reactive oxygen and nitrogen species (RONS) and chelation of metal ions that can catalyze oxidative reactions.

Direct Reactive Oxygen and Nitrogen Species (RONS) Scavenging Pathways

Coumarin derivatives, including those with a 4-hydroxy substitution, are recognized for their capacity to neutralize a variety of reactive oxygen and nitrogen species (RONS), such as hydroxyl radicals (•OH), superoxide anions (O₂⁻•), and nitric oxide (NO•). mdpi.com RONS are highly reactive molecules that can cause oxidative damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov

The radical scavenging ability of coumarins is closely linked to their chemical structure. The presence of hydroxyl groups on the coumarin scaffold is particularly important, as they can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting coumarin-based radical is often stabilized by resonance, which makes the parent molecule an effective antioxidant.

While specific studies on the direct RONS scavenging pathways of 4-hydroxy-3-(beta-naphthyl)coumarin are not extensively detailed in the available literature, the general principles of coumarin antioxidant activity suggest that the 4-hydroxy group would be a primary site for radical scavenging. The beta-naphthyl substituent at the 3-position may further influence this activity by modifying the electron distribution within the molecule and potentially participating in radical stabilization.

Metal Chelation as an Antioxidant Modality

Another important antioxidant mechanism for 4-hydroxycoumarin derivatives is their ability to chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). asianpubs.orgnih.govmdpi.com These metal ions can participate in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By sequestering these metal ions, coumarin derivatives can prevent the initiation of these damaging oxidative chain reactions.

The 4-hydroxy group, in conjunction with the adjacent carbonyl group in the coumarin ring system, provides a potential bidentate chelation site for metal ions. The formation of a stable complex with the metal ion effectively renders it redox-inactive, thereby inhibiting its ability to catalyze the formation of RONS.

For 4-hydroxy-3-(beta-naphthyl)coumarin, the presence of the 4-hydroxy-3-substituted coumarin core suggests a strong potential for metal chelation. While specific studies detailing the metal chelating properties of this particular compound are limited, the known chelating ability of the 4-hydroxycoumarin scaffold provides a strong basis for this antioxidant modality. nih.gov

Anti-inflammatory Response Modulation at the Molecular Level

Analogues of 4-hydroxy-3-(beta-naphthyl)coumarin are being investigated for their potential to modulate inflammatory responses at the molecular level. The anti-inflammatory effects of coumarins are generally attributed to their ability to interfere with key enzymatic and signaling pathways involved in the inflammatory cascade. nih.govnih.gov

One of the primary mechanisms by which coumarins exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, coumarin derivatives can reduce the production of prostaglandins, thereby alleviating inflammation. Some coumarin derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Furthermore, coumarins have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govselleckchem.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, coumarin derivatives can suppress the production of a wide range of inflammatory mediators.

While direct evidence for the specific molecular anti-inflammatory mechanisms of 4-hydroxy-3-(beta-naphthyl)coumarin is not extensively documented, the established activities of the broader coumarin class suggest that it likely shares these properties. The beta-naphthyl substituent may influence the potency and selectivity of these anti-inflammatory actions. Further research is needed to elucidate the precise molecular targets and pathways modulated by this specific compound.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Beta Naphthyl Coumarin Derivatives

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on the broader class of 3-aryl-4-hydroxycoumarins have established that modifications to the aryl group at the C-3 position significantly modulate biological activity. The presence of this aryl substituent is considered essential for certain activities, such as antioxidant effects. researchgate.netnih.gov

The electronic properties of substituents on the 3-aryl ring play a crucial role. Research has shown that the introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can enhance the antioxidant capacity of these compounds. researchgate.net Conversely, for activities like antibacterial action, substituents such as chlorine (-Cl) or methoxy (-OCH3) have been found to yield positive results. researchgate.net

In the context of anticancer properties, the position of substituents is key. For instance, a hydroxyl group at the meta-position of the 3-aryl ring was found to be more effective in anti-proliferative assays against MCF-7 breast cancer cells compared to other substitution patterns. nih.gov Furthermore, modifications to the coumarin (B35378) nucleus itself, in conjunction with the 3-aryl group, also impact selectivity. The presence of a chlorine atom at the C-6 position of 4-hydroxy-3-phenylcoumarins, for example, was shown to improve both the inhibitory activity and selectivity for the enzyme monoamine oxidase B (MAO-B). nih.gov

These findings underscore the principle that both the nature and position of substituents on the 3-aryl-4-hydroxycoumarin framework are pivotal in fine-tuning the biological potency and selectivity of these derivatives.

| Substituent on 3-Aryl Ring | Observed Biological Effect | Reference |

|---|---|---|

| Electron-Donating Groups (e.g., -OH, -OCH3) | Enhanced antioxidant activity | researchgate.net |

| m-Hydroxy (-OH) | Increased anti-proliferative activity (MCF-7 cells) | nih.gov |

| Halogens (e.g., -Cl) | Good antibacterial activity | researchgate.net |

| Methoxy (-OCH3) | Good antibacterial activity | researchgate.net |

| Chlorine at C-6 of coumarin ring (with 3-phenyl group) | Improved MAO-B inhibition and selectivity | nih.gov |

Role of the Naphthyl Moiety and its Orientation in Molecular Recognition and Activity

The aryl group at the 3-position of the 4-hydroxycoumarin (B602359) scaffold is fundamental for molecular recognition and activity. This moiety's steric and electronic characteristics strongly influence how the molecule interacts with its biological targets. researchgate.net

The beta-naphthyl group, being a large, planar, and hydrophobic aromatic system, significantly differs from a simpler phenyl ring. Its extended polycyclic structure offers greater potential for pi-pi stacking and hydrophobic interactions within the binding sites of enzymes or receptors. These types of interactions are often crucial for stabilizing the molecule-target complex and eliciting a biological response. While direct comparative studies detailing the specific influence of the naphthyl moiety's orientation (i.e., alpha- vs. beta-naphthyl) on the activity of 4-hydroxycoumarins are not extensively detailed in the available literature, the general principles of SAR suggest that such structural differences would likely lead to variations in biological potency and selectivity. The precise geometry and electronic distribution of the naphthyl ring are expected to dictate the optimal fit and interaction with specific biological macromolecules.

Analysis of Tautomeric Forms and their Influence on Bioactivity

A significant chemical feature of 4-hydroxycoumarins is their ability to exist in different tautomeric forms, primarily through keto-enol tautomerism. sciepub.comresearchgate.net For 3-substituted-4-hydroxycoumarins, three major tautomeric forms are possible, and the equilibrium between them can be influenced by factors such as the surrounding solvent environment. srce.hr For instance, polar aprotic solvents are known to favor the keto form. nih.gov

The existence of these different structural isomers is not merely a chemical curiosity; it has profound implications for bioactivity. Tautomers possess different shapes, polarities, and hydrogen-bonding capabilities. Consequently, one tautomeric form may bind to a biological target with much higher affinity than another. This phenomenon is critical in drug design, as the stabilization of the most active tautomer can lead to more potent compounds. frontiersin.org

While specific studies directly linking the bioactivity of 4-hydroxy-3-(beta-naphthyl)coumarin to a particular tautomeric form are limited, the principle remains a key consideration in its mechanism of action. The ability of the molecule to interconvert between forms could allow it to adapt to the specific chemical environment of a receptor's active site, potentially influencing its binding affinity and subsequent biological effect. The coordination of such molecules with metal ions, for example, has been shown to stabilize the enol form, which in some classes of compounds, is the more biologically active species. frontiersin.org

Advanced Drug Design and Development Strategies Based on the 4 Hydroxy 3 Beta Naphthyl Coumarin Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a sophisticated strategy in drug discovery that involves replacing the central core of a molecule with a structurally different moiety while preserving its biological activity. nih.gov This technique is particularly useful for navigating patent landscapes, improving physicochemical properties, or mitigating metabolic liabilities. rsc.org For the 4-hydroxy-3-(beta-naphthyl)coumarin scaffold, this could involve replacing the coumarin (B35378) core itself or the beta-naphthyl substituent with isofunctional alternatives.

Bioisosteric replacement is a related concept that focuses on substituting atoms or groups with others that have similar physical or chemical properties, leading to a molecule with comparable biological effects. cambridgemedchemconsulting.com The goal is to create a new compound with an enhanced therapeutic profile, potentially by improving metabolic stability or altering pharmacokinetics. cambridgemedchemconsulting.com

Scaffold Hopping Applications: One approach could be the replacement of the entire coumarin ring system with other bicyclic heterocycles known to mimic its spatial and electronic arrangement. The objective is to retain the key interactions with the biological target that are responsible for the compound's activity. For instance, a quinolinone or benzothiophene (B83047) scaffold might be explored to see if the essential pharmacophoric features can be maintained while introducing novel structural diversity.

Bioisosteric Replacement of the Naphthyl Group: The beta-naphthyl group is a large, lipophilic moiety that contributes significantly to the molecule's interactions but can also be susceptible to oxidative metabolism by cytochrome P450 enzymes. rsc.org Bioisosteric replacement offers a viable strategy to address this.

Potential bioisosteres for the naphthalene (B1677914) ring include:

Indole or Benzofuran: These heterocycles can mimic the size and aromaticity of naphthalene while introducing hydrogen bond donor/acceptor capabilities, potentially leading to new, favorable interactions with the target protein.

Quinoline or Isoquinoline: The introduction of a nitrogen atom into the bicyclic system can alter the electronic properties, improve solubility, and provide a handle for further functionalization.

Saturated or Partially Saturated Rings: Replacing the aromatic naphthalene with non-aromatic bicyclic systems can increase the fraction of sp3-hybridized carbons (Fsp3), a property often associated with improved clinical success rates.

The following table illustrates potential bioisosteric replacements for the beta-naphthyl moiety and the rationale behind their selection.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| beta-Naphthyl | Indole | Mimics aromatic surface area, introduces H-bond donor capacity. |

| beta-Naphthyl | Quinoline | Alters electronic distribution, can improve solubility and metabolic stability. |

| beta-Naphthyl | Benzothiophene | Similar in size and planarity, modulates electronic properties. |

| beta-Naphthyl | Bicyclo[2.2.2]octane | Increases Fsp3 character, introduces 3D complexity. |

Molecular Hybridization Approaches for Multi-Target Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial in nature, making it difficult to achieve efficacy by modulating a single target. nih.gov Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophores into a single hybrid molecule. researchgate.netresearchgate.net This new entity is designed to interact with multiple biological targets, potentially leading to synergistic effects, reduced drug-drug interactions, and improved patient compliance. nih.govscispace.com

The 4-hydroxy-3-arylcoumarin scaffold is an excellent starting point for molecular hybridization due to its established biological activities and synthetic tractability. nih.gov By linking the 4-hydroxy-3-(beta-naphthyl)coumarin core to another pharmacophore via a flexible or rigid linker, novel multi-target ligands can be created.

Examples from Related Coumarin Scaffolds: While specific examples for the beta-naphthyl variant are limited, numerous studies have demonstrated the utility of the broader coumarin scaffold in molecular hybridization. For instance, coumarin has been hybridized with:

Donepezil fragments: To create dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease therapy. nih.gov

Chalcones: To develop agents with combined anti-inflammatory and anticancer properties.

Sulfonamides: To synthesize dual inhibitors of carbonic anhydrase and other enzymes implicated in cancer. acs.org

A hypothetical hybridization strategy for the 4-hydroxy-3-(beta-naphthyl)coumarin scaffold could involve attaching a pharmacophore known to inhibit a key enzyme in a disease pathway, such as a kinase inhibitor fragment, to the coumarin core. The choice of linker length and composition would be critical to ensure that both pharmacophoric units can adopt the optimal conformation to bind to their respective targets.

Rational Design of Multi-Target Directed Ligands (MTDLs)

The rational design of Multi-Target Directed Ligands (MTDLs) is a sophisticated approach that aims to create single molecules capable of simultaneously modulating multiple targets involved in a complex disease. nih.govresearchgate.net This strategy has gained significant traction for conditions like Alzheimer's disease, where pathological cascades involve multiple proteins such as cholinesterases, glycogen (B147801) synthase kinase-3β (GSK-3β), and beta-amyloid aggregation. nih.govresearchgate.net

The design process for an MTDL based on the 4-hydroxy-3-(beta-naphthyl)coumarin scaffold would typically involve:

Target Selection: Identifying two or more validated biological targets that are known to be involved in the pathophysiology of the target disease.

Pharmacophore Integration: Designing a molecule that incorporates the essential structural features required for interacting with each selected target. This can be achieved by merging pharmacophores or linking them together, as in molecular hybridization.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict how the designed ligand will bind to each target and to refine its structure for optimal affinity and selectivity.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity against each of the intended targets in vitro.

Recent studies on other coumarin derivatives have successfully produced MTDLs for Alzheimer's disease with potent, nanomolar inhibitory activity against both acetylcholinesterase (hAChE) and GSK-3β, while also inhibiting tau and amyloid-beta aggregation. nih.gov These successful examples provide a clear blueprint for how the 4-hydroxy-3-(beta-naphthyl)coumarin scaffold could be similarly developed into a potent MTDL.

Strategies for Enhancing Isoform Selectivity in Enzyme Inhibition

Many enzymes belong to families of closely related isoforms, which may have distinct physiological roles. Non-selective inhibition of these isoforms can lead to off-target effects and toxicity. Therefore, a key goal in modern drug design is to develop inhibitors with high selectivity for a specific enzyme isoform.

For derivatives of 4-hydroxy-3-(beta-naphthyl)coumarin, achieving isoform selectivity is crucial if the target is part of a large enzyme family, such as kinases, cytochrome P450s (CYPs), or carbonic anhydrases (CAs). acs.orgnih.gov

Strategies to enhance isoform selectivity include:

Exploiting Subtle Structural Differences: Even highly homologous enzyme isoforms often have minor differences in the amino acid composition and conformation of their active sites. High-resolution crystal structures or accurate homology models can reveal these differences, which can then be exploited by designing ligands that form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with unique residues in the target isoform.

Modifying Peripheral Substituents: Small modifications to the substituents on the coumarin or naphthyl rings can have a profound impact on isoform selectivity. For example, adding a specific functional group at a particular position might introduce a favorable interaction with one isoform but a steric clash with another.

Kinetic and Thermodynamic Profiling: Analyzing the binding kinetics (kon and koff rates) and thermodynamics of an inhibitor with different isoforms can provide insights into the molecular basis of selectivity.

A study on 3-phenylcoumarin (B1362560) derivatives demonstrated that subtle changes to substituents could dramatically alter selectivity for CYP1 enzyme isoforms (CYP1A1, CYP1A2, and CYP1B1). nih.gov For example, 3-(4-Acetoxyphenyl)-6-chlorocoumarin was found to be most efficiently demethylated by CYP1B1, with significantly lower activity for CYP1A1 and CYP1A2, showcasing how minor chemical modifications can tune isoform preference. nih.gov

The table below summarizes key findings from a study on the isoform selectivity of various coumarin derivatives for human CYP1 enzymes, illustrating the impact of substitution patterns.

| Compound | Target Isoform | Efficiency (mL/min·mol CYP) | Key Finding |

| 3-(3-Methoxyphenyl)-6-methoxycoumarin | CYP1A1/1A2/1B1 | 21-30 | Non-selective, high efficiency across all isoforms. nih.gov |

| 3-(3-Fluoro-4-acetoxyphenyl)coumarin | CYP1A1 | 0.16 | Selective for CYP1A1, but with low efficiency. nih.gov |

| 3-(4-Acetoxyphenyl)-6-chlorocoumarin | CYP1B1 | 53 | Highly efficient and selective for CYP1B1 over CYP1A2. nih.gov |

These findings underscore the principle that targeted modifications to the 4-hydroxy-3-(beta-naphthyl)coumarin scaffold could be employed to develop highly selective inhibitors for a desired enzyme isoform.

Concluding Perspectives and Future Research Directions

Emerging Methodologies in 4-Hydroxy-3-(beta-naphthyl)coumarin Synthesis and Derivatization

The synthesis of 4-hydroxycoumarin (B602359) derivatives is continuously evolving, with a focus on efficiency, sustainability, and the generation of molecular diversity. While classical methods like the Pechmann condensation have been foundational, recent advancements are paving the way for more sophisticated and environmentally benign synthetic routes.

One significant trend is the development of multicomponent reactions (MCRs) . These reactions allow for the construction of complex molecules like 4-hydroxy-3-substituted coumarins in a single step from three or more starting materials, which improves atom economy and reduces waste. evitachem.commdpi.com For instance, efficient, one-pot, catalyst-free syntheses of 3-functionalized 4-hydroxycoumarins have been reported, showcasing the potential for cleaner chemical processes. mdpi.com Another approach involves a Pd/amine/Brønsted acid ternary-catalytic multicomponent reaction, which enables the rapid construction of substituted 4-hydroxycoumarin derivatives under mild conditions. rsc.org

Furthermore, novel catalytic systems are being explored to facilitate previously challenging transformations. Iron(III) perchlorate (B79767) has been used to catalyze the benzylation of 4-hydroxycoumarin with sterically hindered alcohols, such as 1-(2-naphthyl)ethanol, to afford C3-substituted products. arabjchem.orgresearchgate.net The use of catalysts like ytterbium(III) triflate and iodine in nitromethane (B149229) has also been successful for the propargylation of 4-hydroxycoumarin at the 3-position. arabjchem.org These methods provide access to a wider range of derivatives for biological screening.